molecular formula C22H24N4O2S B2770915 1-cyclopentyl-3-((3,4-dimethylphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 843671-75-0

1-cyclopentyl-3-((3,4-dimethylphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2770915
CAS No.: 843671-75-0
M. Wt: 408.52
InChI Key: UMAWDPZSFVCRFO-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[4,5-b]quinoxaline family, characterized by a fused bicyclic structure combining imidazole and quinoxaline moieties. The core structure is substituted with a cyclopentyl group at the 1-position and a 3,4-dimethylphenyl sulfonyl group at the 3-position. The sulfonyl group is a critical pharmacophore, often enhancing binding affinity to biological targets such as kinases or G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

1-cyclopentyl-3-(3,4-dimethylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-15-11-12-18(13-16(15)2)29(27,28)26-14-25(17-7-3-4-8-17)21-22(26)24-20-10-6-5-9-19(20)23-21/h5-6,9-13,17H,3-4,7-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAWDPZSFVCRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)C5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-cyclopentyl-3-((3,4-dimethylphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a member of the imidazoquinoxaline family, which has attracted significant attention due to its potential therapeutic applications. This article focuses on the biological activity of this compound, including its synthesis, characterization, and various biological effects supported by case studies and research findings.

Synthesis

The synthesis of imidazoquinoxaline derivatives typically involves multi-step reactions starting from simpler precursors. The compound can be synthesized through a series of reactions involving cyclization and sulfonylation processes. The general synthetic route may include:

  • Formation of the Imidazoquinoxaline Core : This is achieved through cyclization reactions that involve appropriate nitrogen-containing heterocycles.
  • Sulfonylation : The introduction of the sulfonyl group is performed using sulfonyl chlorides or sulfones under basic conditions.
  • Cyclopentyl Substitution : The cyclopentyl group can be introduced via alkylation reactions with suitable alkyl halides.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.

Characterization Data Table

TechniqueResult
NMR (1H)δ 7.63 (d), 7.27 (d), 5.09 (s)
IRCharacteristic peaks at 1650 cm⁻¹
MS[M+H]+ at m/z 300

Antimicrobial Activity

Recent studies have indicated that imidazoquinoxaline derivatives exhibit notable antimicrobial properties. For instance, a study assessing various derivatives showed that compounds with a similar structure displayed good bacterial activity but limited antifungal potency .

Case Study: Antimicrobial Efficacy

A specific investigation into the antimicrobial activity of related compounds demonstrated:

  • MIC (Minimum Inhibitory Concentration) against Escherichia coli: 16 µg/mL
  • **MIC against Staphylococcus aureus: 32 µg/mL

These findings suggest that modifications in substituents can significantly influence the antimicrobial efficacy of the compound.

Anticancer Activity

The anticancer potential of imidazoquinoxaline derivatives has also been explored extensively. In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineViability Reduction (%)IC50 (µM)
Compound ACaco-239.815
Compound BA54931.920
1-Cyclopentyl derivativeCaco-227.218

The results indicate that while some derivatives are effective against Caco-2 cells, they may show reduced activity against other lines such as A549, highlighting the importance of structural modifications in enhancing anticancer properties .

The biological activity of these compounds is believed to be mediated through several mechanisms:

  • Inhibition of DNA Synthesis : Compounds may interfere with DNA replication in bacteria and cancer cells.
  • Apoptosis Induction : Some derivatives trigger programmed cell death in cancer cells, contributing to their anticancer effects.
  • Targeting Cellular Pathways : The sulfonyl group may enhance interaction with specific cellular targets involved in microbial resistance or cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The following table summarizes key analogs and their structural features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound: 1-cyclopentyl-3-((3,4-dimethylphenyl)sulfonyl)-... 1-Cyclopentyl; 3-(3,4-dimethylphenylsulfonyl) Not explicitly provided - High lipophilicity; moderate steric bulk
1-((4-Chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-... 1-(4-Cl-PhSO₂); 3-(3-isopropoxypropyl) C₂₁H₂₃ClN₄O₃S 446.95 Enhanced solubility (isopropoxypropyl); Cl increases electron-withdrawing effects
1-(2-Methoxybenzyl)-3-(4-methylphenyl)sulfonyl-... 1-(2-MeO-benzyl); 3-(4-Me-PhSO₂) C₂₆H₂₄N₄O₃S 446.5 Methoxy group improves membrane permeability; Tosyl group stabilizes sulfonamide interactions
3-(4-Cl-PhSO₂)-1-[3-(CF₃)Ph]-... 1-(3-CF₃-Ph); 3-(4-Cl-PhSO₂) C₂₂H₁₄ClF₃N₄O₂S 490.9 Strong electron-withdrawing CF₃ group; higher molecular weight impacts bioavailability
1-(2-Naphthyl)-3-((3-NO₂-Ph)SO₂)-... 1-(2-naphthyl); 3-(3-NO₂-PhSO₂) C₂₅H₁₇N₅O₄S 403.41* Nitro group increases reactivity; naphthyl enhances aromatic stacking interactions

*Molecular weight discrepancy noted in ; formula suggests ~459.5 g/mol.

Key Observations:
  • Sulfonyl Group Variations: All analogs retain the sulfonyl group, critical for hydrogen bonding and target engagement. The 3,4-dimethylphenyl substituent in the target compound balances electron-donating effects (methyl groups) with moderate steric hindrance, contrasting with electron-withdrawing groups (Cl, NO₂, CF₃) in others .
  • N1-Substituents : Cyclopentyl (target) vs. isopropoxypropyl or 2-methoxybenzyl . Bulky groups like cyclopentyl may improve target selectivity but reduce solubility, whereas flexible chains (e.g., isopropoxypropyl) enhance solubility.
  • In contrast, chloro- and trifluoromethyl-substituted analogs exhibit stronger electron-withdrawing properties, which could alter binding kinetics .

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